2-[(3,5-Dimethylpiperidino)methyl]-6-methyl-4-pyrimidinol
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Overview
Description
2-[(3,5-Dimethylpiperidino)methyl]-6-methyl-4-pyrimidinol is a chemical compound with the molecular formula C13H21N3O It is a derivative of pyrimidinol, featuring a piperidine ring substituted with two methyl groups at positions 3 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dimethylpiperidino)methyl]-6-methyl-4-pyrimidinol typically involves the reaction of 3,5-dimethylpiperidine with a suitable pyrimidinol derivative. One common method is the alkylation of 6-methyl-4-pyrimidinol with 3,5-dimethylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dimethylpiperidino)methyl]-6-methyl-4-pyrimidinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrimidinol moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrimidinol or piperidine derivatives.
Scientific Research Applications
2-[(3,5-Dimethylpiperidino)methyl]-6-methyl-4-pyrimidinol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dimethylpiperidino)methyl]-6-methyl-4-pyrimidinol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpiperidine: A precursor to the compound, used in various synthetic applications.
6-Methyl-4-pyrimidinol: Another precursor, with applications in organic synthesis.
2,6-Dimethylpiperidine: A related compound with similar structural features.
Uniqueness
2-[(3,5-Dimethylpiperidino)methyl]-6-methyl-4-pyrimidinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring and a pyrimidinol moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(3,5-dimethylpiperidin-1-yl)methyl]-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-9-4-10(2)7-16(6-9)8-12-14-11(3)5-13(17)15-12/h5,9-10H,4,6-8H2,1-3H3,(H,14,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGCXDXBASLRDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=NC(=CC(=O)N2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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